molecular formula C23H16N2O6 B5175113 N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-4-ethoxy-3-nitrobenzamide

N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-4-ethoxy-3-nitrobenzamide

Cat. No. B5175113
M. Wt: 416.4 g/mol
InChI Key: VHSCHPVETIKPFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-4-ethoxy-3-nitrobenzamide, also known as DANTPB, is a synthetic compound that has been widely used in scientific research due to its potential as an anticancer agent. DANTPB belongs to the class of compounds called anthraquinones, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-4-ethoxy-3-nitrobenzamide involves the inhibition of topoisomerase II, an enzyme involved in DNA replication and repair. N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-4-ethoxy-3-nitrobenzamide binds to the enzyme and prevents it from carrying out its normal function, leading to DNA damage and ultimately cell death.
Biochemical and physiological effects:
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-4-ethoxy-3-nitrobenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells by activating various signaling pathways. It has also been found to inhibit the migration and invasion of cancer cells by targeting specific proteins involved in these processes. In addition, N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-4-ethoxy-3-nitrobenzamide has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-4-ethoxy-3-nitrobenzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its anticancer properties. However, N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-4-ethoxy-3-nitrobenzamide also has some limitations. It is not very soluble in water, which can make it difficult to work with in some experiments. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-4-ethoxy-3-nitrobenzamide. One area of interest is in developing more effective methods for delivering N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-4-ethoxy-3-nitrobenzamide to cancer cells. Another area of research is in identifying the specific signaling pathways and proteins targeted by N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-4-ethoxy-3-nitrobenzamide, which could lead to the development of more targeted anticancer therapies. Finally, there is interest in exploring the potential of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-4-ethoxy-3-nitrobenzamide for treating other diseases, such as inflammatory disorders and neurodegenerative diseases.

Synthesis Methods

N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-4-ethoxy-3-nitrobenzamide can be synthesized by a multi-step process involving the reaction of 9,10-anthraquinone with ethyl 4-nitrobenzoate, followed by reduction and acylation. The final product is obtained through purification by column chromatography.

Scientific Research Applications

N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-4-ethoxy-3-nitrobenzamide has been extensively studied for its potential as an anticancer agent. It has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines, including breast, lung, and colon cancer. N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-4-ethoxy-3-nitrobenzamide has also been found to inhibit the growth and invasion of cancer cells by targeting specific signaling pathways involved in cancer progression.

properties

IUPAC Name

N-(9,10-dioxoanthracen-2-yl)-4-ethoxy-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O6/c1-2-31-20-10-7-13(11-19(20)25(29)30)23(28)24-14-8-9-17-18(12-14)22(27)16-6-4-3-5-15(16)21(17)26/h3-12H,2H2,1H3,(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHSCHPVETIKPFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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